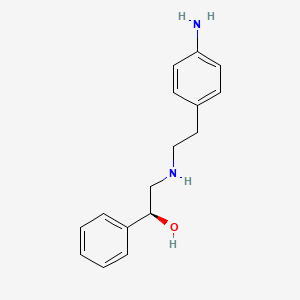

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Description

Properties

IUPAC Name |

(1S)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNCCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol chemical structure and properties

[1]

Executive Summary & Chemical Identity[1][2][3][4][5][6]

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS: 1624261-01-3) is the (S)-enantiomer of the key pharmacophore found in Mirabegron (Myrbetriq).[1] While the active pharmaceutical ingredient (API) Mirabegron utilizes the (R)-configuration at the phenylethanol hydroxyl center, the (S)-enantiomer is a critical chiral impurity standard and a research tool for investigating stereoselective binding affinities.

Its primary utility lies in Quality Control (QC) for determining Enantiomeric Excess (ee%) during API manufacturing and in Structure-Activity Relationship (SAR) studies to validate the necessity of the (R)-configuration for

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | (1S)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethan-1-ol |

| Common Name | (S)-Mirabegron Intermediate; (S)-Desthiazole Mirabegron |

| CAS Number | 1624261-01-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 256.35 g/mol |

| Chiral Center | C1 (Benzylic position), S-configuration |

| pKa (Calc) | ~9.5 (Secondary Amine), ~4.0 (Aniline) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Synthetic Methodology (High-Fidelity Protocol)

To ensure the highest stereochemical integrity, we prioritize the (S)-Mandelic Acid Pathway . Unlike styrene oxide ring-opening, which can suffer from regioselectivity issues (attacking

Reaction Scheme Overview

-

Coupling: (S)-Mandelic acid + 4-Nitrophenethylamine

Amide Intermediate. -

Global Reduction: Reduction of the Amide (to amine) and Nitro (to aniline) functionalities.

DOT Diagram: Synthesis Workflow

Figure 1: Stereoselective synthesis pathway using (S)-Mandelic acid to guarantee chiral purity.

Detailed Protocol

Step 1: Amide Coupling

-

Reagents: (S)-Mandelic Acid (1.0 eq), 4-Nitrophenethylamine (1.0 eq), EDC

HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent). -

Procedure:

-

Dissolve (S)-Mandelic acid in DCM at 0°C.

-

Add EDC

HCl and HOBt; stir for 30 min to activate the acid. -

Add 4-Nitrophenethylamine and DIPEA dropwise.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

IPC (In-Process Control): Monitor by TLC/HPLC for consumption of Mandelic acid.

-

Workup: Wash with 1N HCl, sat.

, and brine.[2] Dry over -

Result: (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.

-

Step 2: Global Reduction (One-Pot Variant)

-

Reagents: Borane-THF complex (

), 10% Pd/C, Methanol. -

Procedure:

-

Dissolve the amide intermediate in anhydrous THF.

-

Add

(3.0 eq) slowly at 0°C (Exothermic). -

Reflux for 4 hours to reduce the amide carbonyl to a methylene group.

-

Quench carefully with MeOH to destroy excess borane.

-

Add 10% Pd/C and place under

atmosphere (balloon or Parr shaker) to reduce the nitro group to the aniline. -

Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Water.

-

Analytical Profiling & Quality Control

For researchers using this compound as a reference standard, distinguishing it from the (R)-isomer (Mirabegron intermediate) is paramount.

Chiral HPLC Method (Standardized)

This method separates the (S) and (R) enantiomers to calculate Enantiomeric Excess (ee%).

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or IA (Amylose-based) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Retention Time | (S)-Enantiomer typically elutes before (R)-Enantiomer on AD-H (Verify with racemate) |

Spectroscopic Characterization (Expected)

-

1H NMR (400 MHz, DMSO-d6):

- 7.2-7.4 (m, 5H, Phenyl ring).

- 6.8-6.9 (d, 2H, Aniline ortho).

- 6.4-6.5 (d, 2H, Aniline meta).

-

4.6-4.7 (dd, 1H, CH -OH)

- 2.6-2.9 (m, 6H, Alkyl chains).

-

Mass Spectrometry (ESI+):

.

Structural & Functional Logic

The biological activity of phenylethanolamines is heavily dependent on the spatial arrangement of the hydroxyl group and the amine nitrogen.

DOT Diagram: Chiral Logic & Impurity Context

Figure 2: The pharmacological divergence between the (R) and (S) enantiomers.

Mechanism of Stereoselectivity

The

References

-

BenchChem. (2025).[2] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: 2-((4-Aminophenethyl)amino)-1-phenylethanol.[1][6][4][5][7][8][][2][10] National Library of Medicine. Retrieved from [5]

-

ClearSynth. (2025). (S)-2-((4-aminophenethyl)amino)-1-phenylethan-1-ol Reference Standard. Retrieved from

-

Google Patents. (2021). KR20210073972A - Method for producing (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.[7][2][10] Retrieved from

-

ChemicalBook. (2025).[2] 2-(4-Aminophenyl)ethanol synthesis and derivatives. Retrieved from

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)- | C16H21ClN2O | CID 52953007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 8. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (CAS NO:391901-45-4) | (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Manufacturer and Suppliers | Scimplify [scimplify.com]

- 10. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

CAS number and molecular weight of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

[1]

Executive Summary

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a chiral amino alcohol and the (S)-enantiomer of a key metabolic intermediate of the

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Parameter | Data |

| Chemical Name | (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol |

| CAS Number | 1624261-01-3 |

| Molecular Formula | |

| Molecular Weight | 256.34 g/mol |

| Monoisotopic Mass | 256.1576 Da |

| Chirality | (S)-Configuration at the benzylic carbon |

| Appearance | Off-white to pale yellow solid (Free base) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Calc.) | ~9.5 (Secondary amine), ~13.9 (Hydroxyl) |

Structural Visualization

The following diagram illustrates the connectivity and stereochemistry of the target compound.

Figure 1: Structural decomposition of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[1]

Synthesis & Production Strategy

Since the (R)-enantiomer is the predominant pharmaceutical intermediate, the synthesis of the (S)-enantiomer is typically achieved by adapting the industrial route using (S)-Styrene Oxide as the chiral pool starting material.[1] This ensures high optical purity without the need for late-stage chiral resolution.[1]

Reaction Scheme

-

Ring Opening: Reaction of (S)-styrene oxide with 4-nitrophenethylamine (or 4-aminophenethylamine if protected).[1]

-

Reduction: Catalytic hydrogenation or chemical reduction of the nitro group (if nitro-precursor is used).[1]

Detailed Experimental Protocol (Adapted for S-Isomer)

Note: This protocol is adapted from the validated synthesis of the (R)-enantiomer (Mirabegron metabolite M16) by substituting the chiral starting material.

Phase 1: Nucleophilic Ring Opening[1]

-

Reagents: (S)-Styrene Oxide (1.0 equiv), 4-Nitrophenethylamine HCl (1.1 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv).[1]

-

Solvent: Isopropanol (IPA) or Ethanol.[1]

-

Procedure:

-

Charge a reaction vessel with 4-Nitrophenethylamine HCl and IPA.

-

Add DIPEA and stir at room temperature for 15 minutes to liberate the free amine.

-

Add (S)-Styrene Oxide dropwise to control exotherm.[1]

-

Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by HPLC for consumption of epoxide.[1]

-

Cool to room temperature and concentrate under reduced pressure.

-

Purification: Recrystallize the intermediate, (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol, from Ethanol/Water to ensure removal of regioisomers.

-

Phase 2: Nitro Reduction[1]

-

Reagents: 10% Pd/C (5 wt%), Ammonium Formate (5 equiv) or

gas (1 atm). -

Procedure:

-

Dissolve the nitro-intermediate in Methanol.[1]

-

Add Pd/C catalyst under inert atmosphere (

).[1] -

Introduce Hydrogen source (Ammonium Formate or

balloon).[1] -

Stir at 40°C for 4–6 hours.

-

Concentrate filtrate to obtain the crude title compound.

-

Final Purification: Convert to HCl salt for stability or recrystallize free base from EtOAc/Heptane.

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis of the (S)-enantiomer via nitro-reduction route.

Analytical Characterization

To validate the identity and purity of the synthesized (S)-isomer, the following analytical parameters should be met.

High-Performance Liquid Chromatography (HPLC)[1]

-

Column: Chiralpak AD-H or OD-H (to separate from R-enantiomer).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

-

Detection: UV at 254 nm.[1]

-

Expected Result: The (S)-enantiomer should elute at a distinct retention time compared to the (R)-reference standard (Mirabegron metabolite).

Mass Spectrometry (LC-MS)[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Molecular Ion:

.[1] -

Fragmentation Pattern:

Proton NMR ( -NMR, 400 MHz, DMSO- )

Applications & Biological Relevance[1]

Enantiomeric Purity Standard

In the production of Mirabegron (which contains the (R)-amino alcohol moiety), the (S)-enantiomer is a critical process impurity .[1]

-

Regulatory Requirement: ICH Q3A guidelines require the identification and quantification of chiral impurities.[1]

-

Usage: This compound is used to spike HPLC samples to establish the limit of detection (LOD) and resolution of the chiral method.[1]

Pharmacological Research

While the (R)-isomer is a potent

References

-

Pharmaffiliates. (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Product Data. Retrieved from [1]

-

National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- (Data for enantiomer comparison). Retrieved from [1]

-

PubChem. Compound Summary for CID 52953008: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[1][4] Retrieved from [1]

-

Google Patents. KR20210073972A: Process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (Basis for synthetic adaptation). Retrieved from

-

LGC Standards. Impurity Reference Materials: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Hydrochloride. Retrieved from [1]

Sources

- 1. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)- | C16H21ClN2O | CID 52953007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 3. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 4. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Characterization of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol for Preclinical Drug Development

Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, with a significant portion of attrition attributable to suboptimal physicochemical properties.[1] These fundamental characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its in vivo efficacy and safety profile.[2][3] This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, a molecule of interest with potential therapeutic applications. As a known metabolite of Mirabegron[4], understanding its intrinsic properties is crucial for evaluating its potential as an independent drug candidate or for understanding its contribution to the overall pharmacological profile of the parent drug.

This document is structured not as a rigid template, but as a logical workflow, guiding the research scientist through the critical experiments necessary to build a robust data package for this compound. We will delve into the "why" behind each experimental choice, ensuring that the data generated is not merely a set of numbers, but a cohesive narrative that informs critical decision-making in the drug development process.[5][6]

Compound Profile: (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O | [7] |

| Molecular Weight | 256.34 g/mol | [8] |

| CAS Number | 1624261-01-3 | [7] |

| Computed XLogP3-AA | 1.9 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 6 | [4] |

(Note: Computed values are useful for initial assessment but must be confirmed by experimental data.)

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa, the pH at which a molecule is 50% ionized, is arguably one of the most critical physicochemical parameters.[9] It dictates the charge state of a molecule in different physiological environments, which in turn profoundly influences its solubility, permeability across biological membranes, and binding to its target.[3][10] For (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol, we anticipate two primary ionizable centers: the secondary amine and the primary aromatic amine. Determining the respective pKa values is essential for predicting its behavior in the gastrointestinal tract and in systemic circulation.

Causality Behind Experimental Choice: Why Potentiometric Titration?

While several methods exist for pKa determination, including UV-Vis spectroscopy and HPLC, potentiometric titration is selected here as the gold-standard technique.[11][12] It provides a direct, thermodynamically robust measurement of the pKa by monitoring pH changes upon the addition of a titrant. This method is particularly well-suited for molecules with multiple ionizable groups, allowing for the potential resolution of distinct pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the pKa values of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol in an aqueous system at a controlled temperature.

Materials:

-

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

-

Calibrated pH meter and electrode

-

Automated titrator or precision burette

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Milli-Q or equivalent)

-

Nitrogen gas supply

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).[12]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound to prepare a sample solution of approximately 1-2 mM. The solvent should be high-purity water. To ensure constant ionic strength, add KCl to a final concentration of 0.15 M.[12]

-

Titration Setup: Transfer a precise volume (e.g., 20 mL) of the sample solution to the temperature-controlled vessel. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂.[12]

-

Acidic Titration: Acidify the sample solution to approximately pH 2.0 with 0.1 M HCl.

-

Titration with Base: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[12] Continue the titration until the pH reaches approximately 12.0.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[12] The equivalence points can be determined from the inflection points of the curve or by analyzing the first or second derivative of the plot.

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.[12]

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Gatekeeper for Oral Bioavailability

Aqueous solubility is a fundamental property that directly impacts the dissolution rate and subsequent absorption of an orally administered drug.[5][13] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10] It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.

-

Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput assessment of how readily a compound stays in solution under non-equilibrium conditions, relevant for early discovery screening.[14][15]

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable solid form of the compound in a given solvent. This is the gold-standard measurement required for late-stage development and formulation.[16]

Experimental Protocol: Kinetic Solubility by Nephelometry

Objective: To rapidly assess the kinetic solubility of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol in a physiologically relevant buffer.

Materials:

-

Compound stock solution (e.g., 10 mM in 100% DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

384-well microtiter plates

-

Automated liquid handler

-

Laser Nephelometer plate reader

Procedure:

-

Plate Preparation: Using an automated liquid handler, create a serial dilution of the compound stock solution directly in the microtiter plate using DMSO.

-

Addition of Buffer: Rapidly add PBS (pH 7.4) to all wells to achieve a final DMSO concentration of ≤2%. This initiates precipitation.[17]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[17]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[18]

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to sharply increase, indicating the onset of precipitation. This point can be identified by the intersection of two linear fits to the data.[18]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of the solid compound.

Materials:

-

Solid (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The excess solid ensures that equilibrium is reached with the saturated solution.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to allow the system to reach equilibrium.[14][16]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[16]

-

Validation: Visually inspect the pellet after the experiment to ensure that the solid form has not changed (e.g., from crystalline to amorphous or a different polymorph), which can be confirmed by solid-state analysis techniques.

Data Presentation: Expected Solubility Profile

| Parameter | Buffer System | Expected Solubility (µg/mL) |

| Kinetic Solubility | PBS, pH 7.4 | >100 (Amber Flag) |

| Thermodynamic Solubility | SGF, pH 1.2 | >250 |

| Thermodynamic Solubility | Acetate Buffer, pH 4.5 | 150 - 250 |

| Thermodynamic Solubility | Phosphate Buffer, pH 6.8 | 50 - 150 |

| Thermodynamic Solubility | PBS, pH 7.4 | <50 |

(Note: Expected values are hypothetical, based on the presence of basic centers which would increase solubility at lower pH.)

Lipophilicity (logP and logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[5] It is typically measured as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for the mixture of neutral and ionized species.[19] For an ionizable molecule like ours, logD at physiological pH (7.4) is the more relevant parameter for predicting in vivo behavior.

Experimental Protocol: logD₇.₄ by Shake-Flask Method

Objective: To determine the distribution coefficient of the compound between n-octanol and an aqueous buffer at pH 7.4.

Materials:

-

(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

-

Vials, centrifuge, HPLC-UV system

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 buffer for 24 hours. Allow the phases to separate completely. This pre-saturation is critical for accurate results.

-

Partitioning: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated buffer. After dissolution, add an equal volume of pre-saturated n-octanol.

-

Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Determine the concentration of the compound in the aqueous phase using a validated HPLC-UV method.[20] The concentration in the n-octanol phase can be determined by mass balance or direct measurement if a suitable analytical method is available.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Visualization of Physicochemical Inter-relationships

Caption: Inter-relationship of core physicochemical properties and their impact on ADME.

Solid-State Characterization: Ensuring Stability and Consistency

The solid-state properties of an active pharmaceutical ingredient (API) are vital for ensuring stability, manufacturability, and consistent performance of the final dosage form.[13][21] Many APIs can exist in multiple crystalline forms (polymorphs) or as an amorphous solid, each with different physical properties, including solubility and stability.[10][13] A thorough solid-state characterization is a regulatory requirement and a cornerstone of robust drug development.[22][23]

Core Solid-State Analysis Techniques

Objective: To characterize the crystallinity, thermal behavior, and hygroscopicity of the solid form of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

A. X-Ray Powder Diffraction (XRPD): The Fingerprint of Crystallinity

-

Principle: Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint." It can distinguish between crystalline and amorphous material.

-

Protocol: A small amount of the solid sample is packed into a sample holder and scanned with an X-ray beam over a defined range (e.g., 2-40° 2θ). The resulting diffractogram reveals sharp peaks for crystalline material or a broad halo for amorphous content.

B. Differential Scanning Calorimetry (DSC): Probing Thermal Events

-

Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.

-

Protocol: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min). The resulting thermogram shows endothermic (melting) or exothermic (crystallization) peaks.

C. Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Solvation

-

Principle: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify the presence of water or residual solvents (solvates/hydrates).

-

Protocol: A sample is heated in a controlled atmosphere, and its weight is continuously monitored. Weight loss at specific temperatures indicates decomposition or the loss of volatiles.

D. Dynamic Vapor Sorption (DVS): Understanding Hygroscopicity

-

Principle: Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This assesses the material's tendency to absorb water from the atmosphere.

-

Protocol: The sample is subjected to a pre-defined humidity program (e.g., stepping from 0% to 90% RH and back down). The resulting sorption/desorption isotherm indicates the degree of hygroscopicity and the potential for deliquescence or hydrate formation.

Data Presentation: Summary of Solid-State Properties

| Technique | Parameter | Observation/Result | Interpretation |

| XRPD | Diffractogram | Sharp peaks observed | The material is crystalline. |

| DSC | Melting Point | Single, sharp endotherm at Tₘ | Indicates a pure, crystalline solid. |

| TGA | Weight Loss | <0.5% weight loss below 100°C | The material is anhydrous and non-solvated. |

| DVS | Mass Change (at 80% RH) | <1% mass uptake | The material is not significantly hygroscopic. |

Conclusion: Building a Foundation for Success

The comprehensive physicochemical characterization outlined in this guide provides the foundational data package necessary for the rational development of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol. By systematically determining its pKa, solubility, lipophilicity, and solid-state properties, drug development professionals can make informed decisions regarding formulation strategies, predict in vivo performance, and mitigate risks associated with poor biopharmaceutical properties.[23][24] This proactive, knowledge-based approach is indispensable for navigating the complexities of preclinical development and increasing the probability of advancing a safe and effective drug candidate to the clinic.

References

- Pandey, P.K. (2025, March 31).

- Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.

- Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.

- SEQENS. (n.d.). Solid state characterisation: R&D Expertise.

- GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution.

- Chavda, V. P., et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences.

- Gleeson, M. P., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- BS Publications. (n.d.).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Malik, R., & Kamble, G. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions.

- International Journal of Innovative Research in Science & Engineering. (2025, November 7). Ionization constants (pKa)

- Bharate, S. S., & Ram, V. J. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Asian Journal of Chemistry. (2013).

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Scribd. (n.d.). Preformulation in Drug Development.

- PubChem. (n.d.). 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information.

- GSRS. (2012, April 15). 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-.

- Pharmaffiliates. (n.d.). (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jbino.com [jbino.com]

- 4. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. raytor.com [raytor.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. ijirss.com [ijirss.com]

- 10. agnopharma.com [agnopharma.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. alfatestlab.com [alfatestlab.com]

- 14. asianpubs.org [asianpubs.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. enamine.net [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. solitekpharma.com [solitekpharma.com]

- 22. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]

- 23. bspublications.net [bspublications.net]

- 24. scribd.com [scribd.com]

Thermodynamic Stability of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

A Technical Guide for Drug Development & Process Chemistry[1]

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (hereafter referred to as S-APPE ). As a structural analog to

This document details the physicochemical vulnerabilities of S-APPE—specifically benzylic racemization and aniline oxidation—and outlines self-validating experimental protocols to quantify these parameters. It is designed to support researchers in establishing control strategies for New Chemical Entities (NCEs) or critical intermediates in accordance with ICH Q1A(R2) guidelines.

Molecular Identity & Structural Vulnerabilities[2]

The thermodynamic stability of S-APPE is dictated by three distinct functional zones within its scaffold. Understanding these zones is the prerequisite for designing stability-indicating assays.

| Functional Zone | Structural Feature | Stability Risk | Thermodynamic Driver |

| Zone A | Benzylic Alcohol ( | Racemization | Entropically driven loss of optical purity via |

| Zone B | Secondary Amine Linker | N-Nitrosation / Cleavage | Oxidative fragmentation or reaction with trace nitrites (excipient impurities). |

| Zone C | p-Amino Phenyl (Aniline) | Oxidation | Low ionization potential leads to radical formation and polymerization (quinone imines). |

1.1 The Stereochemical Imperative

S-APPE possesses a single chiral center at the benzylic position. While the (R)-enantiomer is often the eutomer for

-

Thermodynamic Reality: In an achiral environment, the (S) and (R) enantiomers are isoenergetic (

). However, the racemate is often the thermodynamically preferred solid state due to entropic gain ( -

Risk: Solution-state storage, particularly at low pH, favors racemization, degrading the enantiomeric excess (ee).

Chemical Stability Profile: Mechanisms & Pathways

The following graph visualizes the competing degradation pathways that dictate the shelf-life and processing conditions of S-APPE.

Figure 1: Primary degradation pathways for (S)-APPE. The benzylic alcohol is prone to acid-catalyzed racemization, while the aniline moiety is sensitive to oxidative stress.

2.1 Mechanism of Racemization

The benzylic hydroxyl group is a "pseudo-leaving group." Under acidic conditions (pH < 4), protonation of the hydroxyl facilitates the formation of a resonance-stabilized benzylic carbocation.

-

Causality: The planar carbocation intermediate allows nucleophilic attack (by water) from either face, leading to racemization.

-

Mitigation: Formulation buffers should maintain pH > 5.0, provided solubility is maintained.

2.2 Oxidative Instability

The p-amino group (aniline) has a low oxidation potential. Exposure to atmospheric oxygen, catalyzed by trace metals or light, generates radical cations. These intermediates couple to form azo-dimers or quinone imines, resulting in the characteristic "yellowing" or "browning" of aged samples.

Solid-State Characterization & Polymorphism

Thermodynamic stability in the solid state is defined by the crystal lattice energy. Phenylethanolamine salts (e.g., HCl, sulfate) exhibit high polymorphism propensity.

3.1 Polymorph Screening Logic

According to Ostwald’s Rule of Stages , the first polymorph to crystallize is often the least stable (kinetically favored), while the most stable form (thermodynamically favored) crystallizes slower.

Experimental Protocol: Relative Stability Determination To identify the thermodynamically stable form of S-APPE (crucial for preventing phase changes during storage), perform Slurry Conversion Experiments :

-

Preparation: Create a saturated suspension of S-APPE in a solvent where it has low solubility (e.g., Isopropanol/Heptane).

-

Seeding: Add seeds of all known polymorphs (Forms I, II, etc.).

-

Equilibration: Stir at controlled temperature (e.g., 25°C and 50°C) for 48–72 hours.

-

Analysis: Filter and analyze the solid phase via XRPD (X-Ray Powder Diffraction).

-

Result: The solid will convert entirely to the polymorph with the lowest Gibbs free energy (

) at that temperature.

Experimental Protocols: Validating Stability

The following protocols are designed to generate the data required for an ICH Q1A regulatory filing.

4.1 Protocol A: pH-Rate Profile (Solution Stability)

Objective: Determine the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM buffers ranging from pH 1.2 to 10.0 (e.g., HCl, Acetate, Phosphate, Borate). Note: Maintain constant ionic strength (

) using NaCl. -

Sample Prep: Dissolve S-APPE to a concentration of 0.1 mg/mL.

-

Incubation: Store aliquots at 40°C, 60°C, and 80°C (Arrhenius approach).

-

Sampling: Pull samples at T=0, 4h, 24h, 72h.

-

Quenching: Immediately neutralize samples and cool to 4°C to freeze the reaction.

-

Analysis:

-

Achiral HPLC: Quantify total degradation (Area %).

-

Chiral HPLC: Quantify Enantiomeric Excess (%ee).

-

Column Recommendation: Chiralpak IA or IC (immobilized amylose/cellulose) using Alkane/Alcohol mobile phase.

-

4.2 Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the "Stability-Indicating" nature of your analytical method.

| Stress Condition | Conditions | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 10–20% | Assess racemization rate ( |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 10–20% | Assess amide/amine stability. |

| Oxidation | 3% | 10–20% | Assess aniline sensitivity (N-oxide/quinone formation). |

| Photostability | 1.2 million lux-hours | N/A | Assess radical polymerization risk. |

Stability-Indicating Workflow

This decision tree outlines the logical flow for characterizing S-APPE during early development.

Figure 2: Integrated workflow for thermodynamic and kinetic characterization.

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1] Link

- Testa, B. "Mechanisms of Chiral Recognition in Xenobiotic Metabolism and Drug Disposition." Nature Reviews Drug Discovery, 2002. (Context on chiral inversion mechanisms).

- Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002.

- Byrn, S. R., et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 1999. (Authoritative text on polymorphism and slurry experiments).

-

PubChem. "2-((4-Aminophenethyl)amino)-1-phenylethanol Compound Summary."[2] National Library of Medicine. Link

Sources

Difference between (R) and (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol isomers

An In-depth Technical Guide to the (R)- and (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol Isomers

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental property with profound implications for biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often interact differently with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][2] This stereoselectivity can lead to one enantiomer exhibiting a desired therapeutic effect while its counterpart may be inactive, less potent, or even responsible for adverse effects.[1] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle's importance.[1]

This guide focuses on the enantiomeric pair (R)- and (S)-2-((4-aminophenethyl)amino)-1-phenylethanol. The (R)-isomer is a known key intermediate in the synthesis of Mirabegron, a potent β3-adrenergic agonist for the treatment of overactive bladder.[3][] Understanding the differences between these isomers is not merely an academic exercise; it is a critical requirement for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological significance, and analytical differentiation of these two molecules.

Physicochemical and Stereochemical Properties

Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, densities, and solubilities in achiral solvents are the same.[5][6] The defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.[6]

The structure of 2-((4-aminophenethyl)amino)-1-phenylethanol features a single stereocenter at the carbon atom bonded to the hydroxyl group, giving rise to the (R) and (S) enantiomers.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₀N₂O | [7][8] |

| Molecular Weight | 256.34 g/mol | [7][8][9] |

| Chiral Center | 1 | [8] |

| Optical Activity | Enantiomers exhibit equal and opposite optical rotation. | [6] |

| (R)-Isomer CAS | 391901-45-4 | [7] |

| (S)-Isomer CAS | 1624261-01-3 | [10] |

| (R)-Isomer HCl Salt CAS | 521284-22-0 | [][11][12] |

Synthesis and Chiral Resolution Strategies

The generation of a single, pure enantiomer is a paramount objective in pharmaceutical manufacturing. This can be achieved either through stereospecific synthesis, which creates only the desired isomer, or by resolving a racemic mixture (a 50:50 mixture of both enantiomers).

Stereospecific Synthesis

Many patented routes for Mirabegron rely on the stereospecific synthesis of its (R)-isomer intermediate. A common strategy involves the reduction of a nitro-group precursor, which preserves the pre-existing stereochemistry at the chiral center.

Example Synthetic Step: A typical synthesis involves the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol to (R)-2-((4-aminophenethyl)amino)-1-phenylethanol. This is often achieved using catalysts like Palladium on carbon (Pd/C) or zinc powder.[3][13] This approach is advantageous as it avoids the formation of the unwanted (S)-isomer, simplifying downstream purification.

Chiral Resolution of a Racemic Mixture

If a synthetic route produces a racemic mixture, a resolution step is required to separate the enantiomers.

Workflow for Chiral Resolution

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Key Resolution Techniques:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts.[14] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[14]

-

Enzymatic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic mixtures. The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted.[14][15] The reacted and unreacted forms can then be separated.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used on both analytical and preparative scales to separate enantiomers.[5]

The Biological Distinction: A Tale of Two Isomers

The core difference between the (R) and (S) isomers emerges from their interaction with biological systems. As the (R)-isomer is a direct precursor to Mirabegron, its biological relevance is tied to the β3-adrenergic receptor.

-

(R)-Isomer: This isomer possesses the correct three-dimensional arrangement to be further processed into Mirabegron, which effectively binds to and activates the β3-adrenergic receptor in the bladder's detrusor muscle.[3] This activation leads to muscle relaxation and increased bladder capacity.

-

(S)-Isomer: While specific pharmacological data for the (S)-isomer is not widely published, fundamental principles of stereochemistry dictate that it would interact differently with the β3-adrenergic receptor. It is expected to have a significantly lower binding affinity and, consequently, little to no therapeutic activity related to this target. In a drug product, its presence would be considered an impurity, potentially contributing to off-target effects or simply reducing the overall efficacy of the intended dose.

This differential activity underscores why regulatory agencies strongly favor the development of single-enantiomer drugs.[2]

Analytical Methodologies for Enantiomeric Differentiation

Robust analytical methods are essential to confirm the identity and quantify the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its accuracy and reproducibility.[2][16] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based CSP, such as one derived from amylose or cellulose tris(phenylcarbamate) derivatives. These are highly versatile for a wide range of chiral compounds, including amines and alcohols.[17]

-

Mobile Phase Selection:

-

For normal-phase chromatography, a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) is typically used.[18]

-

Begin with a screening mobile phase, such as 80:20 Hexane:Isopropanol.[18]

-

To improve peak shape for basic analytes like amines, a small amount of an amine modifier (e.g., 0.1% diethylamine) can be added.[19]

-

-

Sample Preparation:

-

Chromatographic Conditions & Optimization:

-

Inject the racemic standard to confirm that the two enantiomers are being separated.

-

Adjust the ratio of Hexane to Isopropanol to optimize the resolution (separation between peaks) and retention time. Increasing the alcohol content generally decreases retention time.

-

Ensure the system is well-equilibrated with the mobile phase before analysis.

-

Data Presentation: Typical HPLC Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® IE, Chiralcel® OD-H) | Proven broad selectivity for amino alcohols.[17] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) + 0.1% Diethylamine | Common normal-phase system; amine modifier improves peak shape.[18][19] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |

| Column Temp. | 30 °C | Provides stable and reproducible retention times.[18] |

| Injection Vol. | 5 - 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at 254 nm | Aromatic rings provide strong UV absorbance at this wavelength. |

Workflow for Chiral HPLC Analysis

Caption: Step-by-step workflow for enantiomeric purity analysis by chiral HPLC.

NMR Spectroscopy with Chiral Auxiliaries

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot differentiate between enantiomers, this limitation can be overcome by introducing a chiral auxiliary agent.[20][21]

-

Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a pure chiral agent to form diastereomers. These diastereomers have different physical properties and will exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.[21]

-

Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent or with a chiral additive. The transient diastereomeric complexes that form can also lead to separate signals for the enantiomers.[20]

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of a chiral molecule in solution.[22][23][24] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[25]

-

Principle: Enantiomers produce VCD spectra that are mirror images of each other (equal magnitude, opposite sign).[25] A racemic mixture will produce no VCD signal.[22]

-

Application: The experimental VCD spectrum of a pure enantiomer is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory).[24] A match between the experimental and calculated spectra for the (R)-configuration confirms the absolute stereochemistry as (R). This method is definitive and does not require a crystalline sample, unlike X-ray crystallography.[25]

Comparative Summary of Analytical Techniques

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[19] | Gold standard for quantification, high accuracy, widely available.[16] | Requires method development, consumption of solvents. |

| NMR | Formation of diastereomeric species with a chiral auxiliary.[20] | Provides structural information, no separation needed for analysis. | Indirect method, requires pure chiral auxiliaries, lower sensitivity for minor enantiomer. |

| VCD | Differential absorption of circularly polarized IR light.[24][25] | Determines absolute configuration, non-destructive, analysis in solution.[22][25] | Requires specialized equipment, needs theoretical calculations for interpretation. |

Conclusion

The (R)- and (S)-isomers of 2-((4-aminophenethyl)amino)-1-phenylethanol are chemically identical in an achiral context but are fundamentally distinct molecules. Their differences in optical activity are a direct consequence of their three-dimensional structure, which in turn dictates their profoundly different interactions with chiral biological targets. The role of the (R)-isomer as a crucial intermediate for the β3-agonist Mirabegron highlights the therapeutic importance of stereochemical control. For researchers and developers in the pharmaceutical industry, the ability to synthesize or resolve the correct enantiomer and to verify its purity with robust analytical techniques like chiral HPLC and VCD is not just a matter of quality control—it is a prerequisite for developing safe and effective medicines.

References

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

Bruker. Vibrational circular dichroism (VCD). [Link]

-

Gaussian.com. Studying Chirality with Vibrational Circular Dichroism. [Link]

-

Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Top Curr Chem, 298, 189-236. [Link]

-

Wikipedia. Vibrational circular dichroism. [Link]

-

Physics World. New NMR Technique Enables Direct Detection of Molecular Chirality. [Link]

-

ResearchGate. ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. [Link]

-

ACS Publications. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]

-

ACS Publications. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy | Journal of Natural Products. [Link]

- Google Patents. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

-

PubChem. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. [Link]

-

PubChem. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. [Link]

- Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.

-

SK Pharma Tech Solutions. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. [Link]

-

ResearchGate. Schematic diagram of simultaneous synthesis of ( R )-1-phenylethanol... [Link]

-

GSRS. 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

Inxight Drugs. 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

-

PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

-

IJIRSET. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]

-

SlideShare. stereochemistry and biological activity of drugs. [Link]

-

Taylor & Francis. Enantiomers – Knowledge and References. [Link]

-

Pharmaffiliates. (R)-2-((4-Aminophenethyl)(methyl)amino)-1-phenylethan-1-ol. [Link]

-

Enantioanalysis of pharmaceutical compounds. [Link]

-

Pharmaffiliates. (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubMed. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. [Link]

-

ResearchGate. ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. [Link]

-

ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

MilliporeSigma. (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride. [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. skpharmatech.in [skpharmatech.in]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)- | C16H21ClN2O | CID 52953007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Hydrochloride [lgcstandards.com]

- 13. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 22. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 23. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 25. spectroscopyeurope.com [spectroscopyeurope.com]

Methodological & Application

Application Note: Protocol for the Synthesis of Mirabegron Analogue using (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

[1]

Part 1: Executive Summary & Strategic Overview

This Application Note details the synthetic protocol for (S)-Mirabegron (or the (S)-enantiomer of the commercial drug) via a direct amide coupling strategy. The protocol utilizes (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol as the nucleophilic substrate and 2-(2-aminothiazol-4-yl)acetic acid as the electrophilic partner.[1][2]

Critical Strategic Note: Stereochemistry

Commercial Mirabegron (Myrbetriq®) exists as the (R)-enantiomer .[3] The starting material specified in this topic is the (S)-enantiomer .

-

Implication: Following this protocol will yield the (S)-isomer of Mirabegron. This is typically synthesized for use as a chiral reference standard, impurity marker, or for structure-activity relationship (SAR) studies investigating the eudismic ratio of the

-adrenergic receptor. -

Action: Ensure the starting material chirality matches your specific research intent. The chemical reactivity described below is identical for both enantiomers, but the optical rotation of the final product will be inverted relative to the commercial drug.

The Chemoselectivity Challenge

The starting material contains two nucleophilic nitrogen centers:

-

Aniline Nitrogen (Ar-NH₂): The target for acylation. Low basicity (

). -

Secondary Aliphatic Amine (R-NH-R): A competitive nucleophile. High basicity (

).

The Solution: This protocol employs a pH-controlled chemoselective coupling . By maintaining the reaction pH between 5.0 and 6.0, the highly basic secondary amine remains protonated (ammonium form, non-nucleophilic), while the aniline exists in equilibrium with its free base form, allowing it to react exclusively with the activated ester.

Part 2: Materials & Equipment

Reagents

| Reagent | Role | Grade/Purity |

| (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol | Substrate (Nucleophile) | >98% (Chiral Purity >99% ee) |

| 2-(2-Aminothiazol-4-yl)acetic acid | Coupling Partner (Acid) | >98% |

| EDC[1][2][4][5]·HCl | Coupling Agent | ACS Reagent (>99%) |

| Hydrochloric Acid (Concentrated) | pH Adjuster | 37% |

| Sodium Hydroxide (NaOH) | Quenching Base | 5N Aqueous Solution |

| Water / Acetone | Solvent System | HPLC Grade |

Equipment

-

Jacketed glass reactor (1L - 5L scale) or 3-neck round bottom flask.

-

Overhead mechanical stirrer (essential for slurry handling).

-

pH Meter with temperature compensation.

-

HPLC system (C18 column) for reaction monitoring.

Part 3: Experimental Protocol

Reaction Setup and Chemoselective Coupling[7]

Principle: Water-soluble carbodiimide coupling in aqueous media allows for precise pH control, leveraging the

Step-by-Step Methodology:

-

Solvent Preparation: In the reactor, prepare a solvent mixture of Water:Acetone (1:1 v/v) . (Note: Pure water can be used, but acetone improves the solubility of the organic intermediates).

-

Substrate Charging:

-

Charge (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol (1.0 equiv) into the reactor.[6]

-

Crucial Step: If the starting material is a free base, add HCl (1.0 equiv) to form the monohydrochloride salt in situ. This protonates the secondary amine.

-

Target pH: Check that the pH is approximately 4.0–5.0.

-

-

Acid Activation:

-

Add 2-(2-aminothiazol-4-yl)acetic acid (1.1 equiv) to the mixture.

-

Stir at room temperature (20–25°C) for 15 minutes to ensure homogeneity.

-

-

Coupling Initiation:

-

Add EDC·HCl (1.2 – 1.3 equiv) portion-wise over 20 minutes.

-

Exotherm Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 30°C to prevent racemization or O-acylation.

-

-

Reaction Monitoring:

-

Stir the mixture at 25°C.

-

Monitor by HPLC every 30 minutes.

-

Endpoint: Consumption of the aniline starting material (<1.0% remaining). Typical reaction time is 1–3 hours .

-

Workup and Isolation[8]

-

Quenching: Once the reaction is complete, cool the mixture to 10°C .

-

Basification (The "Switch"):

-

Slowly add 5N NaOH or 20% Aqueous Ammonia dropwise.

-

Adjust pH to 9.0 – 10.0 .

-

Observation: As the pH rises, the secondary amine deprotonates, and the product (which is less soluble in water than the starting materials) will precipitate as a white to off-white solid.

-

-

Filtration:

-

Stir the slurry at 10°C for 1 hour to maximize yield.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with Water (3x) to remove urea byproducts (from EDC) and residual salts.

-

Purification (Recrystallization)[2]

To ensure high chiral and chemical purity (>99.5%):

-

Dissolution: Transfer the wet cake to a clean flask and add Isopropanol (IPA) and Water (ratio 4:1).

-

Reflux: Heat to reflux (approx. 80°C) until a clear solution is obtained.

-

Crystallization: Cool slowly to room temperature, then chill to 0–5°C.

-

Final Isolation: Filter the crystals, wash with cold IPA, and dry under vacuum at 45°C.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Chemoselective Pathway

This diagram illustrates how pH control directs the reaction to the aniline nitrogen, preventing side reactions at the secondary amine.

Caption: Chemoselective strategy utilizing pKa differences to mask the secondary amine.

Diagram 2: Process Workflow

The operational flow from raw materials to purified crystal.[2]

Caption: Step-by-step operational workflow for the synthesis and purification.

Part 5: Analytical Control & Troubleshooting

Quality Attributes

-

Appearance: White to off-white crystalline powder.

-

HPLC Purity: >99.0%.[2]

-

Chiral Purity: >99.0% e.e.[6][2] (Ensure no racemization occurred during the coupling).

-

1H NMR (DMSO-d6): Diagnostic peaks:

- ~10.0 ppm (s, 1H, Amide NH).

- ~6.9 ppm (s, 1H, Thiazole H).

- ~4.7 ppm (m, 1H, Chiral CH-OH).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation during basification. | Ensure pH reaches >9.5; cool to <10°C before filtering. |

| High Impurity (Dimer) | Reaction at secondary amine.[3][4] | pH was too high (>6.5) during coupling.[5][7] Ensure starting material is HCl salt. |

| Racemization | Temperature spike during EDC addition. | Strictly control temp <30°C; add EDC slower. |

| Sticky Solid | Residual solvent/impurities. | Recrystallize immediately from IPA/Water; do not dry the crude sticky mass. |

Part 6: References

-

BenchChem. (2025).[1] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate. Retrieved from

-

Vedantham, R., et al. (2015).[2][8] "Practical synthesis of Mirabegron." Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.[2][8] Retrieved from [2]

-

Astellas Pharma Inc. (2002). Amide derivatives and salts thereof (US Patent 6,346,532). U.S. Patent and Trademark Office. Retrieved from

-

Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function." Journal of Pharmacology and Experimental Therapeutics. Retrieved from

-

Google Patents. (2019). CN109456277B - Preparation method of mirabegron. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 3. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015044965A1 - A process for preparation of mirabegron and alpha crystalline form thereof - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. CN109456277B - Preparation method of mirabegron - Google Patents [patents.google.com]

- 7. WO2016020440A1 - Method for the synthesis of mirabegron and its derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: Optimized Reductive Amination Protocols for (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Executive Summary

This guide details the synthetic protocols for producing (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol , a critical pharmacophore found in

The Core Challenge: Direct reductive amination using 4-aminophenylacetaldehyde is experimentally flawed due to the rapid self-polymerization of the amino-aldehyde substrate. The Solution: This protocol utilizes a Nitro-Precursor Strategy . We employ 4-nitrophenylacetaldehyde (or its bisulfite adduct) as a stable surrogate for the electrophile. The synthesis proceeds via a chemoselective reductive amination to form the secondary amine, followed by a nitro-group reduction to yield the final target.

Two validated workflows are presented:

-

Method A (Stepwise/Robust): Sodium Triacetoxyborohydride (STAB) mediated reductive amination followed by catalytic hydrogenation. Best for high purity and fragment control.

-

Method B (One-Pot/Green): Tandem reductive alkylation and nitro-reduction using heterogeneous catalysis (

/Pd-C). Best for process efficiency.

Chemical Strategy & Mechanism

The formation of the secondary amine bond is achieved through the condensation of (S)-2-amino-1-phenylethanol (nucleophile) with the aldehyde (electrophile) to form an iminium ion, which is irreversibly reduced.

Critical Mechanistic Insight: The "Nitro" Surrogate

Attempting to use 4-aminophenylacetaldehyde directly results in low yields due to intermolecular condensation (polymerization). By using the electron-withdrawing nitro group (

Figure 1: The Nitro-Precursor Strategy ensures stability of the electrophile during the critical C-N bond formation.

Method A: Stepwise STAB Protocol (High Purity)

Recommended for: Medicinal chemistry scale-up (1g – 100g) where impurity profiling is critical.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

(S)-2-amino-1-phenylethanol : 1.0 equiv.

-

4-Nitrophenylacetaldehyde : 1.1 equiv. (Often generated in situ from bisulfite adduct or acetal).

-

Sodium Triacetoxyborohydride (STAB) : 1.4 – 1.6 equiv.

-

Acetic Acid (AcOH) : 1.0 – 2.0 equiv.

-

Solvent : Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: THF can be used if solubility is an issue.

Step-by-Step Protocol

Phase 1: Reductive Amination (Formation of Nitro-Intermediate)

-

Preparation: In a dry flask under

, dissolve (S)-2-amino-1-phenylethanol (10 mmol) in anhydrous DCM (40 mL). -

Activation: Add Acetic Acid (12 mmol). Stir for 5 minutes. The mild acidity catalyzes imine formation and aids STAB solubility.

-

Addition: Add 4-Nitrophenylacetaldehyde (11 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC/LCMS. Formation of the imine (M+H - 18) may be visible, but often the hemiaminal is transient.

-

-

Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

-

Why STAB? Unlike

, STAB is less basic and chemoselective for imines over aldehydes, preventing direct reduction of the starting aldehyde to the alcohol side-product [1].

-

-

Reaction: Warm to RT and stir for 4–12 hours.

-

Quench & Workup: Quench with saturated

. Extract with DCM (-

Intermediate: (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol.

-

Phase 2: Hydrogenation (Nitro to Aniline)

-

Dissolution: Dissolve the crude Nitro-Intermediate in MeOH or EtOH.

-

Catalyst: Add 10 wt% Pd/C (50% water wet).

-

Hydrogenation: Stir under

atmosphere (balloon or 1-3 bar) at RT for 2–6 hours. -

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Crystallization: Recrystallize from Isopropyl Alcohol/Diisopropyl ether if necessary to achieve >99% ee.

Method B: One-Pot Catalytic Hydrogenation (Process Efficiency)

Recommended for: Industrial process development where minimizing unit operations is prioritized.

Reagents

-

(S)-2-amino-1-phenylethanol : 1.0 equiv.

-

4-Nitrophenylacetaldehyde : 1.0 equiv.

-

Catalyst : 5% Pt/C or Pd/C (sulfided).

-

Solvent : Methanol (MeOH).

-

Hydrogen Source :

gas (5–10 bar).

Protocol

-

Charging: Load the amine, aldehyde, and catalyst into a hydrogenation autoclave.

-

Solvent: Add MeOH (10 volumes).

-

Reaction: Pressurize with

(5 bar) and stir at 25–40°C. -

Workup: Filter catalyst and concentrate.

Analytical Specifications & Troubleshooting

Data Summary Table

| Parameter | Method A (STAB) | Method B (Catalytic |

| Yield (Overall) | 75 – 85% | 60 – 75% |

| Chemoselectivity | High (Minimal alcohol byproduct) | Moderate (Requires optimization) |

| Impurity Profile | Clean; main impurity is unreacted aldehyde | Possible over-alkylation or aldehyde reduction |

| Operational Ease | Two steps, standard glassware | One pot, requires pressure vessel |

Troubleshooting Guide

-

Issue: Low Conversion of Imine.

-

Fix: Ensure molecular sieves or

are used in the imine formation step (Method A) to drive equilibrium by removing water before adding STAB.

-

-

Issue: Dialkylation (Tertiary Amine formation).

-

Fix: Ensure the aldehyde is added slowly to the amine (inverse addition) or use a slight excess of the amine component. However, the steric bulk of the secondary amine usually discourages tertiary formation.

-

-

Issue: Nitro-Aldehyde Stability.

-

Fix: 4-Nitrophenylacetaldehyde can oxidize to the acid. Store under Argon or generate in situ from the diethyl acetal using aqueous HCl deprotection immediately prior to coupling.

-

Validated Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate synthetic workflow based on purity vs. throughput needs.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Astellas Pharma Inc. (2013). "Process for preparation of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol." World Intellectual Property Organization, WO2013119910.

-

Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

-

Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

Application Notes & Protocols: The Role of Chiral β-Amino Alcohols in Asymmetric Catalytic Hydrogenation

A Guide for Researchers and Drug Development Professionals

Introduction: Contextualizing (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol

The compound (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a recognized key intermediate in the synthesis of Mirabegron, a drug used to treat overactive bladder[1][]. Its molecular architecture features a 1,2-amino alcohol backbone, a critical pharmacophore and a privileged structural motif in asymmetric catalysis. While this specific molecule is primarily documented as a synthetic target, its structural class—chiral β-amino alcohols—represents one of the most successful and versatile ligand families in modern catalytic hydrogenation[3][4][5].

These ligands are foundational to the Nobel Prize-winning work of Dr. Ryoji Noyori. When complexed with transition metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), they create a precisely defined chiral environment. This enables the highly enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines—building blocks of immense value in the pharmaceutical industry[5][6].

This guide leverages the well-established principles of this ligand class to provide detailed application notes and protocols. We will explore their use in two cornerstone methodologies: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) with molecular hydrogen. The protocols described herein are designed as self-validating systems, grounded in authoritative research to ensure scientific integrity and reproducibility.

Part 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Principle & Mechanistic Insight

Asymmetric Transfer Hydrogenation (ATH) is a powerful technique that reduces C=O and C=N bonds using a hydrogen donor molecule, most commonly 2-propanol or a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, thereby avoiding the need for high-pressure gaseous hydrogen[4]. The process is prized for its operational simplicity and mild reaction conditions[3].

The catalytic cycle, often referred to as the Noyori-Ikariya mechanism, operates through an "outer sphere" pathway. The catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral β-amino alcohol ligand. In the presence of a base (e.g., KOH or t-BuOK in 2-propanol), a 16-electron ruthenium hydride species is formed.